REACTION_CXSMILES
|
[OH-].[Na+].Cl.[CH2:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH:6]([C:14]([OH:16])=[O:15])[NH:5]1.[C:17](Cl)(=[O:19])[CH3:18]>CC(C)=O>[C:17]([N:5]1[CH:6]([C:14]([OH:16])=[O:15])[CH2:7][C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:4]1)(=[O:19])[CH3:18] |f:0.1,2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.C1NC(CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
7.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at a pH>10
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The acetone was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
by adding 3N HCl
|
Type
|
FILTRATION
|
Details
|
The separated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed several times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC2=CC=CC=C2CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |